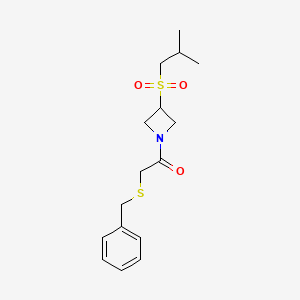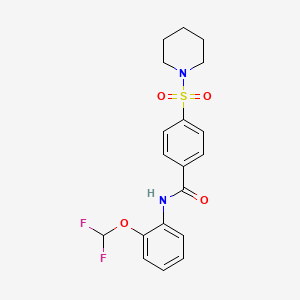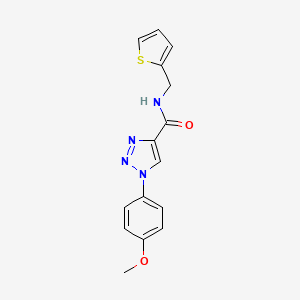
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with 2-chloro-5-methoxypyrimidine in the presence of a base to form an intermediate compound. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can be compared with other similar compounds such as:
Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate: Lacks the pyrimidinyl and methoxy groups, resulting in different chemical properties and applications.
Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and biological activities.
The unique combination of functional groups in this compound makes it distinct and valuable for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-3-21-13(19)9-22-15-17-8-12(20-2)14(18-15)23-11-6-4-10(16)5-7-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNEHIBXCPXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)

![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)




![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2427168.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2427170.png)
